Ethyl 6-[(chlorosulfonyl)methyl]oxane-2-carboxylate, trans
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Overview
Description
Ethyl 6-[(chlorosulfonyl)methyl]oxane-2-carboxylate, trans is a chemical compound with the molecular formula C9H15ClO5S. It is known for its unique structure, which includes a chlorosulfonyl group attached to an oxane ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-[(chlorosulfonyl)methyl]oxane-2-carboxylate, trans typically involves the reaction of ethyl oxane-2-carboxylate with chlorosulfonylmethane under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is typically purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-[(chlorosulfonyl)methyl]oxane-2-carboxylate, trans undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction of the chlorosulfonyl group can lead to the formation of sulfonic acids or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, and at room temperature.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include sulfonamides, sulfonate esters, and other derivatives.
Oxidation Reactions: Products include sulfonic acids and other oxidized derivatives.
Reduction Reactions: Products include sulfonic acids and other reduced derivatives.
Scientific Research Applications
Ethyl 6-[(chlorosulfonyl)methyl]oxane-2-carboxylate, trans has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Ethyl 6-[(chlorosulfonyl)methyl]oxane-2-carboxylate, trans involves its interaction with nucleophiles, leading to the formation of new chemical bonds. The chlorosulfonyl group is highly reactive and can undergo nucleophilic substitution reactions, resulting in the formation of various derivatives. The compound’s reactivity is influenced by the electronic and steric properties of the substituents on the oxane ring .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-[(chlorosulfonyl)methyl]oxane-2-carboxylate, cis
- Methyl 6-[(chlorosulfonyl)methyl]oxane-2-carboxylate
- Ethyl 6-[(chlorosulfonyl)methyl]oxane-2-carboxylate
Uniqueness
Ethyl 6-[(chlorosulfonyl)methyl]oxane-2-carboxylate, trans is unique due to its trans configuration, which affects its reactivity and the types of reactions it can undergo. The trans configuration provides distinct steric and electronic properties compared to its cis counterpart, making it suitable for specific applications in chemical synthesis and research .
Properties
Molecular Formula |
C9H15ClO5S |
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Molecular Weight |
270.73 g/mol |
IUPAC Name |
ethyl 6-(chlorosulfonylmethyl)oxane-2-carboxylate |
InChI |
InChI=1S/C9H15ClO5S/c1-2-14-9(11)8-5-3-4-7(15-8)6-16(10,12)13/h7-8H,2-6H2,1H3 |
InChI Key |
RCZFWQUBRKNELK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCC(O1)CS(=O)(=O)Cl |
Origin of Product |
United States |
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